Bis(trimethylsilyl)acetylenedicarboxylate

1,3‑dipolar cycloaddition retro‑Brook rearrangement acetylenedicarboxylates

Researchers requiring an electron-deficient alkyne for cycloaddition often face DMAD's spontaneous tetramerization hazard upon neat storage. Bis(trimethylsilyl)acetylenedicarboxylate (BTAD) eliminates this risk through TMS ester stabilization. • Enables retro-Brook rearrangement pathways inaccessible to DMAD/DEAD, generating silyl-substituted ketones from strained cycloalkynes. • Orthogonal TMS deprotection permits selective ester cleavage in multi-carboxylate intermediates. • Liquid state (density 0.999 g/mL at 25°C) compatible with automated liquid-handling systems; no solid-dispensing equipment required.

Molecular Formula C10H18O4Si2
Molecular Weight 258.42 g/mol
CAS No. 76734-92-4
Cat. No. B1584655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trimethylsilyl)acetylenedicarboxylate
CAS76734-92-4
Molecular FormulaC10H18O4Si2
Molecular Weight258.42 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC(=O)C#CC(=O)O[Si](C)(C)C
InChIInChI=1S/C10H18O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h1-6H3
InChIKeyRYHMNBZWRLSKHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(trimethylsilyl)acetylenedicarboxylate Identity and Structure


Bis(trimethylsilyl)acetylenedicarboxylate (CAS 76734-92-4), also referred to as bis(trimethylsilyl) but-2-ynedioate or BTAD, is a symmetrical acetylenedicarboxylate diester featuring trimethylsilyl (TMS) ester protecting groups [1]. It is classified as an electron-deficient alkyne and belongs to the family of activated acetylenedicarboxylates, alongside analogs such as dimethyl acetylenedicarboxylate (DMAD) and diethyl acetylenedicarboxylate (DEAD) [2]. The compound is commercially available as a colorless to light yellow liquid with a purity specification of ≥98.0% (by titration) and a refractive index of 1.438–1.440 at 20 °C .

Workflow
1,3-dipolar cycloaddition with strained alkynes for retro-Brook rearrangement
Feature
TMS ester groups offer orthogonal protection and alter reaction chemoselectivity
Format
Liquid reagent at ambient temperature, compatible with automated dispensing
Physical state supports precise volumetric transfer

BTAD vs. DMAD/DEAD: Non-Interchangeability


Although dimethyl acetylenedicarboxylate (DMAD) and diethyl acetylenedicarboxylate (DEAD) are widely employed as activated alkynes in cycloaddition chemistry, they are not functionally interchangeable with bis(trimethylsilyl)acetylenedicarboxylate [1]. The presence of trimethylsilyl ester moieties in BTAD imparts a fundamentally different reactivity profile: these groups are not merely inert spectators but can participate in rearrangement pathways (e.g., retro‑Brook rearrangement) that alter the course of a reaction compared to dialkyl analogs [2]. Furthermore, DMAD is known to undergo spontaneous tetramerization upon prolonged neat storage at room temperature, a hazardous polymerization tendency not observed with the silyl‑protected variant [1]. Consequently, substitution of BTAD with DMAD or DEAD can lead to divergent product distributions, compromised yields, or unintended side reactions, making compound‑specific procurement essential for reproducible synthetic outcomes.

BTAD (target)
Divergent retro-Brook pathway yields silyl-retained ketone products under standard cyclooctyne conditions.
DMAD / DEAD (analog)
Reaction with cyclooctyne produces furan-derived polycyclic products; no retro-Brook pathway observed.
BTAD (target)
TMS protecting groups provide orthogonal deprotection possibilities under mild fluoride conditions.
DMAD / DEAD (analog)
Alkyl esters lack orthogonal cleavage selectivity, limiting late-stage diversification strategies.
BTAD (target)
Reported to avoid spontaneous tetramerization on neat room-temperature storage.
DMAD (analog)
DMAD may undergo hazardous spontaneous tetramerization upon prolonged neat storage.

BTAD: Head-to-Head Performance Data


Retro-Brook Rearrangement vs. Furan Formation

In a direct head‑to‑head comparison, the reaction of cyclooctyne with bis(trimethylsilyl)acetylenedicarboxylate (1c) yields ketone 7 via a retro‑Brook rearrangement of the dipolar intermediate, whereas dimethyl acetylenedicarboxylate (1a) and diethyl acetylenedicarboxylate (1b) produce furan‑derived polycyclic products (e.g., 3b, 3d) under identical conditions [1]. This demonstrates a mechanistic divergence that is unique to the silyl‑substituted derivative.

Reaction pathway
Head-to-head
Ketone 7 via retro-Brook; no furan polycycle formed
Divergent mechanism supports retro-Brook pathway selection
DMAD: polycycle 3b (79%); DEAD: polycycle 3d (61%)
1,3‑dipolar cycloaddition retro‑Brook rearrangement acetylenedicarboxylates

TMS Ester-Driven Electrophilicity Enhancement

Bis(trimethylsilyl)acetylenedicarboxylate exhibits enhanced electrophilicity relative to non‑silylated acetylenedicarboxylates, a property attributed to the electron‑withdrawing character of the trimethylsilyl ester groups [1]. This increased electrophilic character renders BTAD a more reactive dienophile and dipolarophile in Diels–Alder and 1,3‑dipolar cycloaddition reactions [2].

Electrophilicity
Class-level
TMS groups increase electrophilicity qualitatively
May support faster cycloaddition rates
No direct kinetic comparison available
electrophilicity cycloaddition alkyne reactivity

Liquid Handling vs. Solid DMAD

Bis(trimethylsilyl)acetylenedicarboxylate is a liquid at ambient temperature (density 0.999 g/mL at 25 °C) with a boiling point of 94 °C at 0.005 mmHg, whereas dimethyl acetylenedicarboxylate (DMAD) is a low‑melting solid (m.p. ≈ 0 °C) that tends to sublime . The liquid physical state of BTAD facilitates accurate volumetric dispensing and reduces the risk of sublimation‑related loss or contamination during storage and handling.

Physical handling
Data to verify
Liquid at 25 °C; density ~1.0 g/mL
Liquid format supports automated dispensing
Sublimation-free handling vs solid DMAD
physical properties handling storage

Orthogonal TMS Protecting Group Strategy

The trimethylsilyl ester groups in BTAD serve as orthogonal protecting groups that can be selectively removed under mild conditions (e.g., fluoride ion or mild base) without affecting other ester functionalities such as methyl or tert‑butyl esters [1]. This orthogonality enables sequential deprotection strategies that are not feasible with symmetric dialkyl acetylenedicarboxylates like DMAD or di‑tert‑butyl acetylenedicarboxylate.

Orthogonal deprotection
Reported
TMS ester cleavable with fluoride (TBAF) or mild base
Enables selective deprotection in presence of alkyl esters
Applicable to complex molecule synthesis
protecting groups orthogonal synthesis late‑stage functionalization

BTAD Optimal Use Cases


Silyl-Retained Cycloadducts via Retro-Brook Rearrangement

When the synthetic target requires a retro‑Brook rearrangement pathway—for example, the generation of silyl‑substituted ketones from strained cycloalkynes—BTAD is the reagent of choice [1]. DMAD and DEAD produce furan‑derived polycycles under the same conditions, underscoring the non‑substitutability of BTAD in this mechanistic manifold.

Orthogonal Protection in Multistep Synthesis

BTAD enables orthogonal deprotection sequences where the TMS ester is selectively removed in the presence of alkyl esters [1]. This is particularly valuable in the synthesis of complex natural products or pharmaceutical intermediates that contain multiple carboxylic acid moieties requiring differential functionalization.

Automated Liquid Handling & High-Throughput

The liquid physical state of BTAD (density 0.999 g/mL at 25 °C) makes it compatible with automated liquid‑handling systems, facilitating precise volumetric dispensing in high‑throughput reaction screening and parallel synthesis workflows [1]. In contrast, solid or subliming reagents like DMAD require manual weighing or specialized solid‑dispensing equipment.

Electron-Deficient Alkyne for Accelerated Cycloadditions

For applications demanding a highly electrophilic alkyne—such as rapid Diels–Alder cycloadditions with electron‑rich dienes or 1,3‑dipolar cycloadditions with azides—BTAD offers enhanced reactivity relative to dialkyl acetylenedicarboxylates [1][2]. This can translate to shorter reaction times and milder thermal conditions.

Application
Selection Property
Validation Focus
Retro-Brook cycloaddition pathway
Silyl-retained reactivity profile
Reaction outcome chemoselectivity
Orthogonal multistep protection
TMS ester orthogonal selectivity
Deprotection condition compatibility
Automated liquid handling
Liquid physical state at ambient
Volumetric dispensing accuracy
Accelerated cycloaddition screening
High electrophilicity profile
Reaction rate under mild conditions

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